Cas no 2137996-88-2 (1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine)

1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine
- EN300-1113066
- 2137996-88-2
- 1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine
-
- インチ: 1S/C7H7BrN4S/c8-5-3-11-13-6(5)4-12-2-1-10-7(12)9/h1-3H,4H2,(H2,9,10)
- InChIKey: NCRMXJJJONPEBZ-UHFFFAOYSA-N
- SMILES: BrC1C=NSC=1CN1C=CN=C1N
計算された属性
- 精确分子量: 257.95748g/mol
- 同位素质量: 257.95748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 85Ų
1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113066-0.05g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1113066-2.5g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1113066-1g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1113066-5g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1113066-10.0g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1113066-0.25g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1113066-0.5g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1113066-10g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1113066-5.0g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1113066-0.1g |
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine |
2137996-88-2 | 95% | 0.1g |
$867.0 | 2023-10-27 |
1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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3. Book reviews
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amineに関する追加情報
1-(4-Bromo-1,2-Thiazol-5-yl)methyl-1H-Imidazol-2-amine: A Promising Compound in Medicinal Chemistry
1-(4-Bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine (CAS No. 2137996-88-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
The chemical structure of 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine is characterized by a central imidazole ring linked to a brominated thiazole moiety. The presence of the bromine atom and the thiazole ring imparts specific electronic and steric properties that contribute to its biological activity. Recent studies have highlighted the importance of these structural elements in modulating the compound's interactions with biological targets.
In terms of synthesis, 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine can be prepared through a multi-step process involving the reaction of 4-bromo-thiazole with an appropriate imidazole derivative. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. This is crucial for further preclinical and clinical evaluations.
One of the key areas of research involving 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine is its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways, such as the PI3K/AKT and MAPK pathways.
Beyond its anticancer properties, 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. This suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine has been studied extensively to understand its behavior in vivo. Animal models have shown that it exhibits good oral bioavailability and a favorable distribution profile. These properties are essential for ensuring that the compound reaches its intended targets in sufficient concentrations to exert its therapeutic effects.
Toxicity studies have also been conducted to assess the safety profile of 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-amine. Results from these studies indicate that it has a wide therapeutic window and low toxicity at effective doses. This is a critical factor for advancing the compound into clinical trials.
In conclusion, 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-imidazol-2-am ine (CAS No. 2137996-88\-2) represents a promising lead compound in medicinal chemistry with potential applications in cancer therapy and inflammatory diseases. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel therapeutic strategies.
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